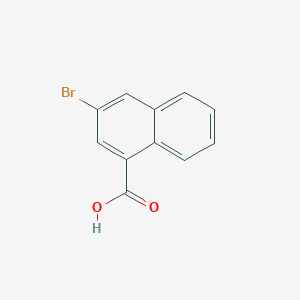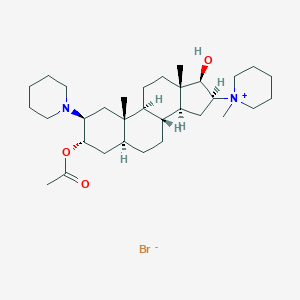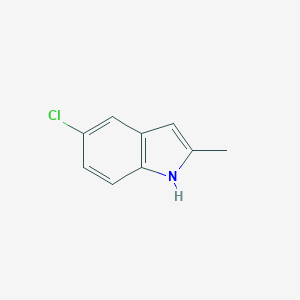
5-Chloro-2-methylindole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including 5-Chloro-2-methylindole, typically involves strategies that allow for the construction of the indole core followed by functionalization at specific positions. One approach involves starting from chloroacetone and corresponding monoalkylated anilines using a modified alkylation-cyclization sequence, although this specific method was used to synthesize 3-methylindoles, similar methodologies can be adapted for the synthesis of 5-Chloro-2-methylindole by adjusting the starting materials and reaction conditions to target the desired substitution pattern (Underwood et al., 1992).
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methylindole, like other indoles, is characterized by the presence of a nitrogen-containing heterocycle fused to a benzene ring. The electronic properties of the indole core are influenced by the substituents, with the chlorine atom contributing to electron-withdrawing effects and the methyl group adding electron-donating characteristics. These modifications can influence the reactivity and overall electronic distribution within the molecule. A crystal structure study of a related compound, 5-chloro-3-(4-chloro-N-methylanilino)-1-methylindole, provides insight into the molecular geometry and potential intermolecular interactions that can be expected for 5-Chloro-2-methylindole (Ferruti et al., 1972).
Chemical Reactions and Properties
The chemical reactivity of 5-Chloro-2-methylindole involves reactions typical of indoles, such as electrophilic substitution, due to the nucleophilic nature of the pyrrole nitrogen. The presence of a chlorine atom may facilitate nucleophilic aromatic substitution reactions under certain conditions, allowing for further functionalization of the molecule. Additionally, the methyl group at the 2nd position can participate in oxidation and reduction reactions, modifying the compound's electronic and steric properties.
Physical Properties Analysis
The physical properties of 5-Chloro-2-methylindole, including melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the chlorine atom increases the compound's polarity compared to unsubstituted indole, potentially affecting its solubility in various solvents. The compound's crystalline structure and intermolecular forces play a significant role in determining its physical state and thermal stability.
Chemical Properties Analysis
5-Chloro-2-methylindole exhibits chemical properties characteristic of both indoles and substituted halogen compounds. Its chemical stability, reactivity with nucleophiles and electrophiles, and potential for participating in coupling reactions are essential for its applications in organic synthesis. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group can influence the compound's acidity, basicity, and reactivity in cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Indole Derivatives in Medicinal Chemistry
- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. They have shown effectiveness in the treatment of various health conditions, including cancer and microbial infections .
5-Chloro-2-methylindole in Diagnostic Assay Manufacturing
- Application Summary: 5-Chloro-2-methylindole is used in the manufacturing of diagnostic assays .
- Results or Outcomes: The use of 5-Chloro-2-methylindole in diagnostic assays contributes to the effectiveness of these assays in diagnosing various health conditions .
5-Chloro-2-methylindole in Hematology and Histology
- Application Summary: 5-Chloro-2-methylindole is used in hematology and histology, which are branches of biology and medicine that study blood, blood-forming organs, and blood diseases (hematology), and the microscopic structure of tissues (histology) .
- Results or Outcomes: The use of 5-Chloro-2-methylindole in hematology and histology contributes to the effectiveness of these analyses in diagnosing various health conditions .
5-Chloro-2-methylindole in Pharmacokinetics and Medicinal Chemistry
- Application Summary: 5-Chloro-2-methylindole is used in pharmacokinetics and medicinal chemistry. Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body .
- Results or Outcomes: The use of 5-Chloro-2-methylindole in pharmacokinetics and medicinal chemistry contributes to the development of effective drugs and therapies .
5-Chloro-2-methylindole in Alkaloid Synthesis
- Application Summary: 5-Chloro-2-methylindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
- Results or Outcomes: The use of 5-Chloro-2-methylindole in alkaloid synthesis contributes to the development of various alkaloids, which have a wide range of pharmacological activities .
5-Chloro-2-methylindole in Pharmacokinetics and Medicinal Chemistry
- Application Summary: 5-Chloro-2-methylindole is used in pharmacokinetics and medicinal chemistry. Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body .
- Results or Outcomes: The use of 5-Chloro-2-methylindole in pharmacokinetics and medicinal chemistry contributes to the development of effective drugs and therapies .
Safety And Hazards
5-Chloro-2-methylindole is known to cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Relevant Papers There are several papers and documents related to 5-Chloro-2-methylindole available from various sources . These documents provide valuable information on the compound’s properties, synthesis, and safety data. Further analysis of these papers could provide more in-depth knowledge about 5-Chloro-2-methylindole.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVWAXJXPRYUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148067 | |
| Record name | 5-Chloro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylindole | |
CAS RN |
1075-35-0 | |
| Record name | 5-Chloro-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R53P7RYF43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

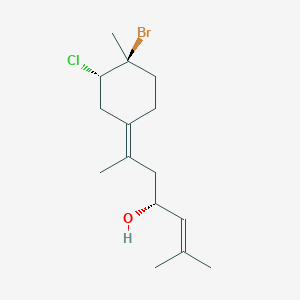
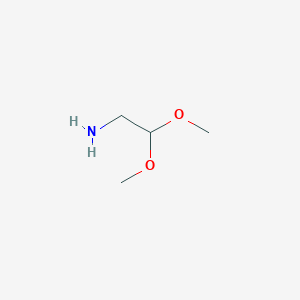
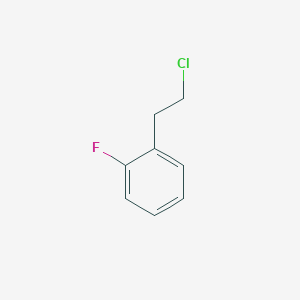
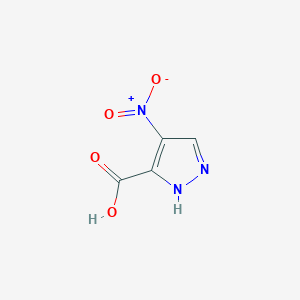
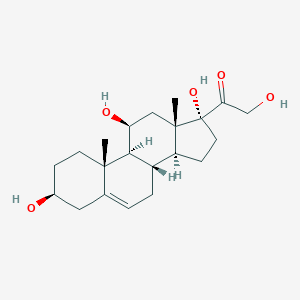
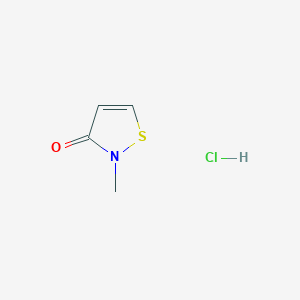
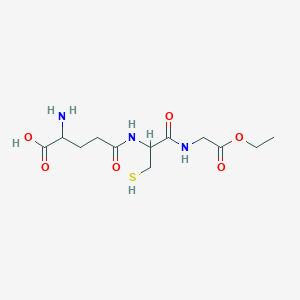
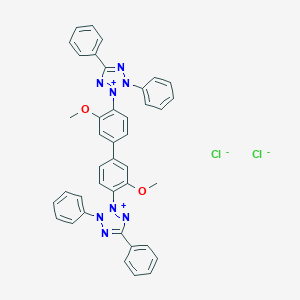

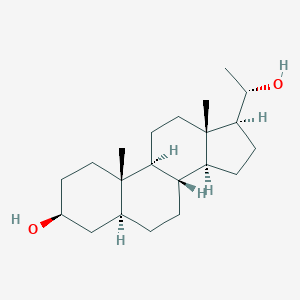

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
